4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline
CAS No.:
Cat. No.: VC18787116
Molecular Formula: C8H2Br2N4S
Molecular Weight: 346.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H2Br2N4S |
|---|---|
| Molecular Weight | 346.00 g/mol |
| IUPAC Name | 4,9-dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline |
| Standard InChI | InChI=1S/C8H2Br2N4S/c9-3-5-6(12-2-1-11-5)4(10)8-7(3)13-15-14-8/h1-2H |
| Standard InChI Key | QLWLFNFPCDADDE-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC2=C(C3=NSN=C3C(=C2N=C1)Br)Br |
Introduction
Structural and Molecular Characteristics
Core Structure and Isomeric Considerations
The base compound, 4,9-dibromo-[1, thiadiazolo[3,4-g]quinoxaline (CAS 141215-31-8), features a bicyclic framework comprising a quinoxaline moiety fused with a thiadiazole ring . Bromine substituents at the 4- and 9-positions enhance electron-withdrawing characteristics, influencing reactivity and intermolecular interactions. The molecular formula is C₈H₂Br₂N₄S, with a molecular weight of 346.00 g/mol .
A closely related derivative, 4,9-dibromo-6,7-diphenyl- thiadiazolo[3,4-g]quinoxaline (CAS 1262727-09-2), incorporates phenyl groups at the 6- and 7-positions, yielding the formula C₂₀H₁₀Br₂N₄S and a molecular weight of 498.19 g/mol . This structural modification significantly alters solubility and electronic properties, making it a distinct entity in applications such as organic semiconductors.
Table 1: Comparative Molecular Properties
Synthesis and Manufacturing
Base Compound Synthesis
The synthesis of 4,9-dibromo-[1,2,] thiadiazolo[3,4-g]quinoxaline involves a condensation reaction between 4,7-dibromobenzo[c] thiadiazole-5,6-diamine and glyoxal in a mixed ethanol-water solvent . Key steps include:
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Reaction Conditions: Heating at 80°C for 3 hours under reflux.
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Workup: Precipitation of the product as a yellow solid, followed by filtration and washing with methanol.
The reaction mechanism proceeds via nucleophilic attack of the amine groups on glyoxal, forming the quinoxaline ring. Bromine atoms remain intact due to their meta-directing effects, ensuring regioselectivity .
Physicochemical Properties
Solubility and Stability
The base compound exhibits limited solubility in polar solvents, necessitating the use of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solutions . In contrast, the diphenyl derivative’s solubility is further reduced due to hydrophobic phenyl groups, requiring sonication at 37°C for dissolution .
Applications and Research Findings
Electronic Materials
The diphenyl derivative’s extended π-conjugation system makes it a candidate for organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). Its high LogP (6.49) suggests strong intermolecular stacking, advantageous for charge transport .
Related Compounds and Derivatives
4,9-Dibromo-6,7-diphenyl Derivative
This derivative’s enhanced aromaticity and steric bulk improve thermal stability, making it suitable for high-temperature processing in material science . Suppliers such as AChemBlock and GlpBio offer the compound at 95% purity, priced for research-scale applications .
Synthetic Analogues
Patent literature highlights brominated thiadiazoloquinoxalines as intermediates in photovoltaic materials. For instance, KR101495152B1 details their use in dye-sensitized solar cells, leveraging bromine’s electron-deficient nature for enhanced light absorption .
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